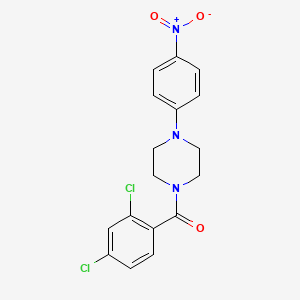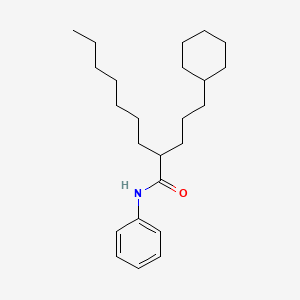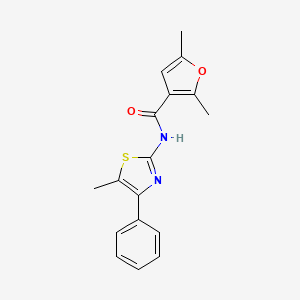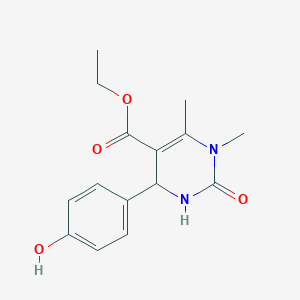
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine, also known as DCNP, is a chemical compound that has been widely used in scientific research. DCNP is a piperazine derivative that has been used as a tool compound to study the mechanism of action of various enzymes and receptors.
作用機序
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine acts as an inhibitor of various enzymes and receptors by binding to their active sites. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of protein kinases and phosphatases by binding to their ATP-binding sites and disrupting their catalytic activity. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to bind to the active sites of G protein-coupled receptors and ion channels, thereby modulating their activity.
Biochemical and Physiological Effects:
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have a wide range of biochemical and physiological effects. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth of various cancer cell lines by inducing cell cycle arrest and apoptosis. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to modulate the activity of various neurotransmitter receptors, including the dopamine and serotonin receptors. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been shown to have anti-inflammatory effects by inhibiting the activity of various pro-inflammatory enzymes.
実験室実験の利点と制限
The advantages of using 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments include its relatively simple synthesis, its ability to inhibit the activity of various enzymes and receptors, and its wide range of biochemical and physiological effects. The limitations of using 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in lab experiments include its potential toxicity and its limited selectivity for specific enzymes and receptors.
将来の方向性
There are many future directions for the use of 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in scientific research. One potential direction is the development of more selective 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine analogs that can target specific enzymes and receptors. Another potential direction is the use of 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine in drug discovery, particularly in the development of new cancer therapies. Additionally, 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine could be used in the study of various signaling pathways and their role in disease development and progression.
合成法
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine can be synthesized by reacting 2,4-dichlorobenzoyl chloride with 4-nitroaniline in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to form 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine. The synthesis of 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine is relatively straightforward and can be accomplished using standard laboratory techniques.
科学的研究の応用
1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been used in a wide range of scientific research applications, including the study of enzyme kinetics, receptor binding, and signal transduction pathways. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has been used as a tool compound to study the mechanism of action of various enzymes, including protein kinases and phosphatases. 1-(2,4-dichlorobenzoyl)-4-(4-nitrophenyl)piperazine has also been used to study the binding of ligands to G protein-coupled receptors and ion channels.
特性
IUPAC Name |
(2,4-dichlorophenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O3/c18-12-1-6-15(16(19)11-12)17(23)21-9-7-20(8-10-21)13-2-4-14(5-3-13)22(24)25/h1-6,11H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHHHOIVJHSUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1,3-benzoxazol-2-ylthio)-3-[(4-chlorobenzyl)oxy]-2-propanol](/img/structure/B5056356.png)
![ethyl 2-({[(3-propoxybenzoyl)amino]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5056364.png)
![methyl 2-{[({5-[(3,5-dimethylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B5056376.png)

![4-allyl-2-methoxy-1-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propoxy}benzene](/img/structure/B5056386.png)
![N-[3-(1-azepanylcarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-3-methylbenzamide](/img/structure/B5056389.png)
![N-(2-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B5056392.png)
![hexyl [4-(anilinosulfonyl)phenyl]carbamate](/img/structure/B5056404.png)
![6-isobutoxy-2-methyl-3-[(4-methyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B5056406.png)
![1-[6-(3,5-dimethylphenoxy)hexyl]piperidine](/img/structure/B5056407.png)
![5-{[4-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-N-isopropyl-2-pyrimidinamine trifluoroacetate](/img/structure/B5056421.png)

![2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5056446.png)
